molecular formula C7H7N3O B13971318 3-(1H-Pyrrol-1-yl)-1H-pyrazol-5(4H)-one

3-(1H-Pyrrol-1-yl)-1H-pyrazol-5(4H)-one

Cat. No.: B13971318
M. Wt: 149.15 g/mol
InChI Key: CELMZBXKFQQUKR-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-1-yl)-1H-pyrazol-5(4H)-one is a novel heterocyclic compound that incorporates both pyrazolone and pyrrole scaffolds, making it a promising building block for pharmaceutical research and development. Pyrazole derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and presence in several FDA-approved drugs, such as the anti-inflammatory agents Celecoxib and Lonazolac, the anti-obesity drug Rimonabant, and the anticancer agent Crizotinib . The fusion of a pyrrole ring further enhances its potential, as pyrrole-type compounds are widely known for their significant biological properties, including anticancer, antimicrobial, and antiviral activities . This molecular framework is of high interest in the synthesis of more complex molecules for biological evaluation . Researchers can utilize this compound as a key intermediate in multicomponent reactions (MCRs), which are efficient, atom-economical processes ideal for generating structural diversity in combinatorial chemistry and drug discovery programs . Its structure suggests potential applicability in developing ligands for various biological targets. Furthermore, hybrid molecules containing pyrazole and other heterocycles like pyrrole have been investigated for their antioxidant, antimicrobial, and antitubulin polymerization inhibitory activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-pyrrol-1-yl-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C7H7N3O/c11-7-5-6(8-9-7)10-3-1-2-4-10/h1-4H,5H2,(H,9,11)

InChI Key

CELMZBXKFQQUKR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NN=C1N2C=CC=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation and Substitution Strategy

The key synthetic strategy to obtain 3-(1H-pyrrol-1-yl)-1H-pyrazol-5(4H)-one involves:

  • Step 1: Formation of the pyrazolone core via condensation of hydrazine derivatives with β-ketoesters.
  • Step 2: Introduction of the pyrrole substituent at the 3-position of the pyrazolone ring, typically through nucleophilic substitution or coupling reactions.

While direct literature on this exact compound is limited, analogous methodologies for pyrazole derivatives bearing nitrogen-containing heterocycles (such as pyrrole) rely on cyclocondensation followed by regioselective substitution.

Use of Hydrazines and Catalysts

A notable method involves the use of substituted hydrazines as bidentate nucleophiles reacting with α,β-unsaturated ketones or chalcones in the presence of catalysts like copper triflate and ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) to achieve pyrazoline intermediates, which are then oxidized to pyrazoles. This one-pot addition–cyclocondensation–oxidation sequence can be adapted for the synthesis of pyrazolones substituted with pyrrole rings.

Industrial and Improved Synthetic Approaches

Avoidance of Toxic Solvents and Reagents

Industrial preparation of pyrazole derivatives, including those structurally related to 3-(1H-pyrrol-1-yl)-1H-pyrazol-5(4H)-one, emphasizes greener and safer processes. For example, the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine avoids toxic solvents like pyridine and uses Lawesson's reagent for cyclization, improving yield and purity.

Process Outline (Adapted for Similar Compounds)

Step Conditions Description Yield/Notes
Organic layer separation and washing 52–55°C with deionized water Purification step -
Concentration 100–110°C atmospheric pressure Volume reduction -
Acid addition (glacial acetic acid) 50–55°C, slow addition Reaction progression -
Cooling and stirring 0–5°C Precipitation of product -
Filtration and washing Toluene wash at 0–5°C Isolation of solid -
Drying 40–45°C, 15–20 hours Final product drying High purity

This process yields high-quality pyrazole derivatives suitable for pharmaceutical applications.

Green and Sustainable Synthetic Methods

Visible Light-Promoted One-Pot Synthesis

A recent advancement is the use of visible light as an energy source for the one-pot synthesis of pyrazolone derivatives, including arylmethylene bis(1H-pyrazol-5-ols), which structurally relate to pyrazol-5-ones. The reaction involves substituted aromatic aldehydes and pyrazoline-5-one derivatives under mild conditions, yielding products in excellent yields without catalysts.

Advantages

  • High functional group tolerance
  • Catalyst-free and energy-efficient
  • Mild reaction conditions (room temperature)
  • Rapid reaction times (3–5 hours)
  • Products characterized by IR, NMR, and XRD

This method exemplifies a sustainable approach potentially adaptable for synthesizing 3-(1H-pyrrol-1-yl)-1H-pyrazol-5(4H)-one derivatives.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclocondensation of hydrazine with β-ketoesters Hydrazine hydrate, ethyl acetoacetate Ethanol reflux High yield, simple Limited substitution control
One-pot addition–cyclocondensation with chalcones Aryl hydrazines, chalcones, Cu triflate, ionic liquids Mild, catalytic Good yields (~82%), reusable catalyst Requires catalyst
Industrial cyclization using Lawesson's reagent Precursors with Lawesson's reagent Controlled temperature, acid workup Avoids toxic solvents, high purity Specific to piperazine derivatives
Visible light-promoted synthesis Aromatic aldehydes, pyrazoline-5-one Room temperature, light irradiation Green, catalyst-free, efficient Requires light source

Research Findings and Notes

  • The cyclocondensation approach is the backbone for pyrazolone synthesis, adaptable for various substitutions including pyrrole rings.
  • Industrial processes focus on improving safety and yield by replacing toxic solvents and reagents with safer alternatives and optimized workup procedures.
  • Green chemistry approaches using visible light have demonstrated efficient, sustainable routes for pyrazolone derivatives, potentially applicable to pyrrole-substituted analogs.
  • Characterization of products typically involves IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, mass spectrometry, and X-ray crystallography to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 2,4-dihydro-5-(1H-pyrrol-1-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

3-(1H-Pyrrol-1-yl)-1H-pyrazol-5(4H)-one is a pyrazolone derivative with the molecular formula C7H7N3OC_7H_7N_3O and a molecular weight of 149.15 . Research indicates that pyrazole derivatives possess a variety of biological properties, including anti-microbial, anti-inflammatory, anti-tubercular, anticancer, antidepressant, and anti-fungal activities . Certain pyrazole derivatives have demonstrated synergistic activity with antibiotics . Additionally, pyrazolone derivatives have shown potential as antifungal agents .

Scientific Research Applications

  • Antibiotic Adjuvants: Pyrazole compounds, including those with a pyrrol-1-yl substituent, have been explored for their potential as antibiotic adjuvants . In one study, a series of pyrazole-4-carboxamide and pyrazole-3-carboxamide derivatives were synthesized and evaluated for their direct and synergistic antibacterial activity . Several compounds showed promising synergistic activity with colistin, suggesting their potential to enhance the effectiveness of existing antibiotics .
  • Antifungal Activity: Some 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives have exhibited potent antifungal activity against Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging between 16 and 32 mg/mL .
  • Potential in Cosmetics: Polymers, including synthetic and natural ones, are used in cosmetics for their thermal and chemo-sensitive properties . They can be used in nanoparticles for fragrance delivery and to improve the bioactivity of nutrients on the skin .

Data Tables and Case Studies

Because the search results do not contain comprehensive data tables and well-documented case studies for 3-(1H-Pyrrol-1-yl)-1H-pyrazol-5(4H)-one, this information is not available.

Further Research

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-5-(1H-pyrrol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison :

  • The target compound’s pyrrole group contrasts with bulkier substituents (e.g., triazinoindol in 32), which may reduce synthetic yields but enhance thermal stability.
  • Eco-friendly methods (e.g., solvent-free synthesis in ) are advantageous for scalability and environmental impact compared to traditional routes .

Comparison :

  • The pyrrole group’s electron-rich nature may enhance interactions with biological targets (e.g., InhA in TB), similar to ’s findings.
  • Bulkier substituents (e.g., triazinoindol in 32) might limit bioavailability compared to smaller groups like 4-fluorophenethyl in .

Physicochemical Properties

  • Melting Points : Pyrrole-containing derivatives generally exhibit moderate to high melting points. For example, compound 32 (mp 330°C) vs. 3-(2-(4-fluorophenyl)ethyl)-1H-pyrazol-5(4H)-one (mp 206°C) . This suggests that aromatic fused-ring systems increase thermal stability.

Q & A

Q. Table 1: Comparative Synthesis Yields

MethodYield RangeReaction TimeReference
Conventional heating68–79%3–6 hours
Microwave-assisted82–92%10–30 minutes

Basic: How is structural characterization performed for pyrazolone derivatives?

Methodological Answer:

  • 1H/13C/19F NMR: Key signals include the enolic proton (δ ~13.0 ppm, broad singlet) and aromatic protons (δ 7.2–8.0 ppm). Fluorine coupling complicates 19F NMR interpretation, requiring careful integration .
  • IR Spectroscopy: Lactam C=O stretches appear at ~1638 cm⁻¹, while C=N stretches are observed near 1590 cm⁻¹ .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) refines dihedral angles between aromatic planes (e.g., 4.97°–9.91° deviations reported in analogous structures) to confirm regiochemistry .

Advanced: How can regioselectivity challenges in Knoevenagel condensations be addressed?

Methodological Answer:
Regioselectivity issues arise from competing tautomers (1,4-dihydro vs. 2,4-dihydro forms) and steric/electronic effects. Strategies include:

  • Substituent Tuning: Electron-withdrawing groups (e.g., CF₃) stabilize the enolic form, directing condensation to the 4-position .
  • Solvent-Free Conditions: Reduce side reactions; sulfamic acid catalysis enhances selectivity in multicomponent reactions .
  • Computational Modeling: DFT calculations predict favorable transition states for regioselective product formation .

Data Contradiction Note: reports unresolved regioisomerism due to overlapping 1H-NMR signals in fluorinated derivatives, necessitating X-ray validation .

Advanced: What computational tools are recommended for analyzing tautomerism and electronic properties?

Methodological Answer:

  • Software: Gaussian or ORCA for DFT calculations to map tautomeric equilibria and frontier molecular orbitals (HOMO-LUMO gaps).
  • SHELX Suite: SHELXD/SHELXE resolve crystallographic ambiguities (e.g., intramolecular C–H···N/O interactions) .
  • Case Study: Pyrano[2,3-c]pyrazole derivatives exhibit tautomer-dependent bioactivity; MD simulations predict binding modes to biological targets .

Q. Table 2: Key Computational Parameters

PropertyTool/SoftwareApplication ExampleReference
Tautomer energy differenceGaussian (B3LYP/6-31G*)Stabilization of enolic form
Electron density mapsSHELXLIntramolecular interactions

Advanced: How can biological activity studies be designed for pyrazolone derivatives?

Methodological Answer:

  • Target Selection: Prioritize enzymes (e.g., kinases, cyclooxygenases) based on structural analogs (e.g., 1,3-diphenyl derivatives show anticancer activity) .
  • In Vitro Assays: Use MTT assays for cytotoxicity and molecular docking (AutoDock Vina) to screen binding affinities .
  • SAR Analysis: Correlate substituents (e.g., trifluoromethyl, arylidene) with bioactivity. For example:
    • CF₃ Groups: Enhance metabolic stability and target binding .
    • Chromone Moiety: Introduces π-π stacking interactions in kinase inhibition .

Contradiction Alert: Some studies report conflicting IC₅₀ values for fluorinated vs. non-fluorinated analogs, necessitating dose-response validation .

Basic: What are common pitfalls in interpreting NMR data for fluorinated pyrazolones?

Methodological Answer:

  • 19F Coupling: Multiple fluorine atoms cause signal splitting; use DEPT-135 or 2D NMR (HSQC) to resolve overlapping peaks .
  • Dynamic Exchange: Enolic proton (OH) broadening at room temperature; acquire spectra at elevated temperatures (e.g., 50°C) .
  • Reference Example: In 3-(trifluoromethyl) derivatives, the CF₃ group splits adjacent proton signals (δ 6.0–7.9 ppm), requiring high-field instruments (≥300 MHz) .

Advanced: What strategies improve crystallinity for X-ray studies of pyrazolone derivatives?

Methodological Answer:

  • Solvent Selection: Use ethanol or DMSO for recrystallization; avoid high-polarity solvents that trap impurities .
  • SHELX Refinement: Apply TWINABS for twinned data and ISOR restraints for disordered CF₃ groups .
  • Case Study: Intramolecular C–H···O interactions in 3-cyanophenyl analogs stabilize crystal packing, aiding data collection .

Basic: How are environmental impacts mitigated in pyrazolone synthesis?

Methodological Answer:

  • Green Chemistry: Ultrasound/microwave methods reduce solvent use and energy consumption .
  • Catalyst Reuse: Sulfamic acid is recoverable and non-toxic, enabling >90% atom economy in multicomponent reactions .

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